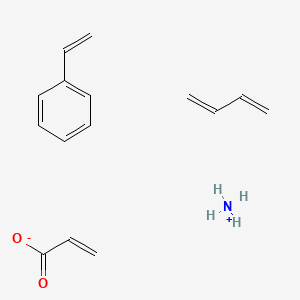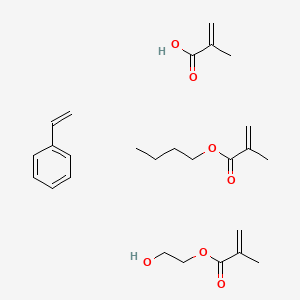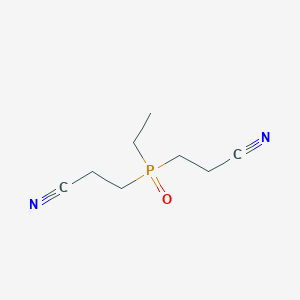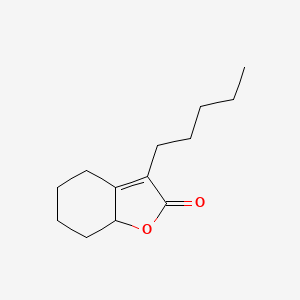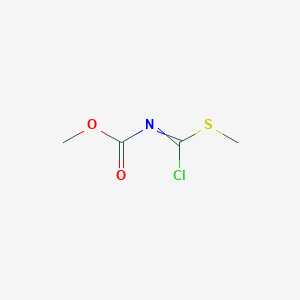
Methyl (methoxycarbonyl)carbonochloridimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (methoxycarbonyl)carbonochloridimidothioate is an organic compound with a complex structure that includes a methoxycarbonyl group, a carbonochloridimidothioate group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methoxycarbonyl)carbonochloridimidothioate typically involves the reaction of methyl isothiocyanate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (methoxycarbonyl)carbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the carbonochloridimidothioate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl (methoxycarbonyl)carbonochloridimidothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (methoxycarbonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the methoxycarbonyl and carbonochloridimidothioate groups.
Methoxycarbonyl chloride: Contains the methoxycarbonyl group but lacks the isothiocyanate and carbonochloridimidothioate groups.
Carbonochloridimidothioate derivatives: Compounds with similar carbonochloridimidothioate groups but different substituents.
Uniqueness
Methyl (methoxycarbonyl)carbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56025-16-2 |
|---|---|
Formule moléculaire |
C4H6ClNO2S |
Poids moléculaire |
167.61 g/mol |
Nom IUPAC |
methyl N-[chloro(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C4H6ClNO2S/c1-8-4(7)6-3(5)9-2/h1-2H3 |
Clé InChI |
CLVFHUDVUDZVCZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N=C(SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
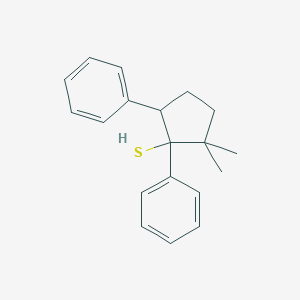
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
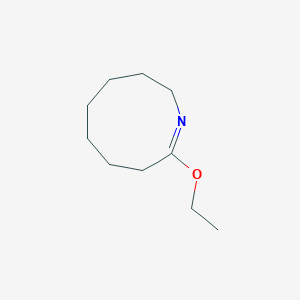
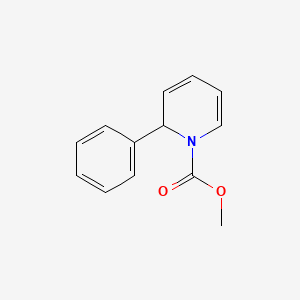

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
